3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylbenzyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3S/c1-15(2)17-8-6-16(7-9-17)13-23(20-10-11-27(25,26)14-20)21(24)18-4-3-5-19(22)12-18/h3-9,12,15,20H,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTMUBCJTKIEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylbenzyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with an amine derivative under dehydrating conditions.
Introduction of the Dioxidotetrahydrothiophene Ring: The dioxidotetrahydrothiophene ring can be introduced through a cyclization reaction involving a suitable thiol and an oxidizing agent.
Attachment of the Isopropylbenzyl Group: The final step involves the alkylation of the benzamide with 4-isopropylbenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.
Substitution: The chloro group on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced products may feature alcohol or amine functionalities.
Substitution: Substituted products will vary depending on the nucleophile used.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research and potential therapeutic use:
Antimicrobial Activity
Research indicates that this compound shows significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
This activity suggests its potential as an alternative treatment for antibiotic-resistant infections.
Neuroprotective Effects
The compound has demonstrated neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition can enhance cholinergic signaling, which is beneficial for conditions such as Alzheimer's disease.
- IC50 Value for AChE Inhibition : 2.7 µM
This finding indicates its potential use in treating neurodegenerative diseases.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This action may reduce the production of pro-inflammatory mediators and alleviate symptoms associated with inflammatory conditions.
Case Studies
Several studies have evaluated the efficacy of this compound in various applications:
Case Study 1: Antibacterial Activity
A study by Desai et al. (2016) reported that derivatives similar to this compound exhibited enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin. This highlights its potential as a novel antimicrobial agent.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In preclinical models of Alzheimer's disease, administration of this compound resulted in improved cognitive functions and reduced AChE activity compared to control groups. These results suggest its efficacy in enhancing cholinergic transmission and provide a basis for further exploration in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a pharmacological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxidotetrahydrothiophene ring and benzamide moiety could play crucial roles in binding to these targets and eliciting a biological response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzamide Derivatives
2.1.1. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide core with a 3,4-dimethoxyphenethyl group at the N-position.
- Synthesis : Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine yields 80% product (m.p. 90°C) .
- Key Differences : Lacks the chloro substituent and sulfone group, reducing polarity compared to the target compound. The dimethoxy group may enhance π-π stacking in biological targets.
2.1.2. 4-Acetamido-N-(3-Aminopropyl)-3-((4-Isopropylbenzyl)Oxy)Benzamide (Compound 23)
- Structure: Benzamide with a 4-acetamido group, a 4-isopropylbenzyloxy substituent, and a 3-aminopropyl chain.
- Activity : Reported as a bromodomain inhibitor with in vivo efficacy, highlighting the role of 4-isopropylbenzyl groups in enhancing lipophilicity and target engagement .
2.1.3. 3-Chloro-N-(Diethylcarbamothioyl)Benzamide Nickel Complex
- Structure : Benzamide with a 3-chloro group and a diethylcarbamothioyl substituent, coordinated to nickel(II).
- Properties : Exhibits distorted square planar geometry (confirmed via X-ray crystallography), with molecular weight 598.23 g/mol .
- Divergence : Metal coordination enables catalytic or material science applications, unlike the purely organic target compound.
2.1.4. 3-Amino-N-(1,1-Dioxidotetrahydrothiophen-3-yl)Benzamide
- Structure: Benzamide with a 3-amino group and a 1,1-dioxidotetrahydrothiophen-3-yl substituent.
- Relevance : The sulfone group mirrors the target compound’s sulfone moiety, suggesting shared solubility or metabolic stability advantages .
Comparative Data Table
Key Structural and Functional Insights
Sulfone Group: The 1,1-dioxidotetrahydrothiophen-3-yl moiety in the target compound and ’s analog likely enhances solubility and metabolic stability compared to non-sulfonated analogs .
4-Isopropylbenzyl Group : Shared with Compound 23, this group contributes to lipophilicity, possibly aiding membrane permeability or hydrophobic pocket binding in biological targets .
Biological Activity
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylbenzyl)benzamide is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H22ClNO3S
- Molecular Weight : 391.91 g/mol
- CAS Number : 620556-89-0
The compound features a chloro group and a tetrahydrothiophene moiety, which may contribute to its biological properties. The presence of multiple functional groups suggests diverse chemical reactivity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to alterations in cellular processes including:
- Signal Transduction : Modulating pathways that control cellular responses.
- Gene Expression : Influencing the transcription of specific genes.
- Metabolic Regulation : Affecting metabolic pathways critical for cell survival and function.
Biological Activity Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
Antifungal Activity
A study on benzamide derivatives demonstrated notable antifungal activity against several pathogens:
- Botrytis cinerea
- Fusarium graminearum
For example, compound 10a exhibited an antifungal efficacy of 84.4% at a concentration of 100 mg/L, outperforming the standard drug pyraclostrobin (81.4%) .
Cytotoxicity and Safety Profiles
The acute toxicity profile of related compounds has been assessed using zebrafish embryos. For instance, compound 10f showed low toxicity with an LC50 value of 20.58 mg/L, indicating a favorable safety profile for further development .
Case Study 1: Antimicrobial Efficacy
In a comparative study, various benzamide derivatives were tested for antimicrobial properties. The compound this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
| Compound | Activity against Gram-positive | Activity against Gram-negative |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
| This compound | High | High |
Case Study 2: Anti-inflammatory Properties
Research has also explored the anti-inflammatory effects of similar compounds. The presence of the tetrahydrothiophene structure is believed to enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylbenzyl)benzamide?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Amide bond formation between benzoyl chloride derivatives and amine-containing intermediates (e.g., tetrahydrothiophen-3-amine derivatives) under anhydrous conditions .
- Functional group protection : Use of tert-butoxycarbonyl (Boc) groups or other protecting agents to prevent unwanted side reactions during synthesis .
- Sulfone oxidation : Conversion of thiophene to its 1,1-dioxide derivative using oxidizing agents like m-chloroperbenzoic acid (mCPBA) .
- Key reagents : Dichloromethane, triethylamine (base), and palladium catalysts for coupling steps .
Q. What analytical techniques are used to confirm the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray crystallography : For absolute configuration determination, as demonstrated in structurally related benzamides .
Q. How is purity assessed during synthesis?
- Chromatography : Reverse-phase HPLC or column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the target compound .
- Melting point analysis : Consistency with literature values for related compounds (e.g., 154–158°C for similar dihydrochloride salts) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the target compound?
- Temperature control : Maintaining reactions at 0–5°C during sensitive steps (e.g., acylation) to minimize decomposition .
- Solvent selection : Use of polar aprotic solvents (e.g., DMF, DCM) to improve solubility of intermediates .
- Catalyst screening : Testing palladium-based catalysts (e.g., Pd/C) for cross-coupling efficiency .
- Data-driven optimization : Statistical tools like Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, stoichiometry) .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Comparative assays : Re-evaluating activity under standardized conditions (e.g., fixed concentrations, cell lines) to isolate variables .
- Metabolic stability studies : Assessing whether differences arise from compound degradation in biological matrices .
- Docking simulations : Computational modeling to predict binding affinities and reconcile discrepancies between in vitro and in vivo results .
Q. How do electronic effects of substituents influence the compound’s reactivity?
- Electron-withdrawing groups (EWGs) : The 3-chloro and 1,1-dioxidotetrahydrothiophen-3-yl groups increase electrophilicity at the benzamide carbonyl, facilitating nucleophilic attacks (e.g., hydrolysis studies) .
- Steric effects : The 4-isopropylbenzyl group may hinder access to reactive sites, requiring tailored catalysts (e.g., bulky ligands in Pd-mediated reactions) .
Contradictions and Mitigation
- Varied biological activity : Similar benzamides show antitumor activity in some studies but not others. Mitigation includes verifying assay protocols (e.g., ATP levels vs. apoptosis markers) .
- Synthetic yields : Discrepancies in yields (e.g., 41% vs. 51% in dihydrochloride salt formation) may stem from trace moisture; strict anhydrous conditions are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
